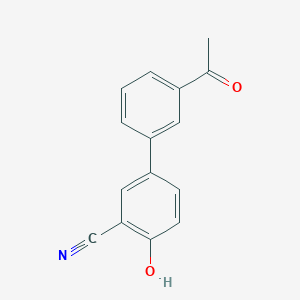
2-Cyano-5-(2,5-difluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(2,5-difluorophenyl)phenol, 95% (2-C5-2,5-DFPP) is a synthetic compound with a wide variety of applications in the scientific research field. This compound has been used in the synthesis of a variety of organic compounds, as well as in the development of new drugs and therapeutic agents. The unique properties of 2-C5-2,5-DFPP make it an attractive choice for a wide range of applications.
Applications De Recherche Scientifique
2-C5-2,5-DFPP is widely used in the scientific research field for a variety of applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is also used in the development of new drugs and therapeutic agents. Additionally, 2-C5-2,5-DFPP has been used in the synthesis of a variety of polymers, including polyamides and polyesters.
Mécanisme D'action
2-C5-2,5-DFPP is believed to act as an electron-withdrawing group (EWG) in organic reactions. This property allows it to be used as a catalyst in organic reactions, as well as a reagent in the synthesis of a variety of organic compounds. The EWG property of 2-C5-2,5-DFPP is also believed to be responsible for its ability to increase the solubility of organic compounds in aqueous solutions.
Biochemical and Physiological Effects
2-C5-2,5-DFPP has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-C5-2,5-DFPP has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-C5-2,5-DFPP is a useful reagent in the laboratory setting due to its wide range of applications. The EWG property of 2-C5-2,5-DFPP allows it to be used as a catalyst in organic reactions, as well as a reagent in the synthesis of a variety of organic compounds. Additionally, its ability to increase the solubility of organic compounds in aqueous solutions makes it an attractive choice for a variety of laboratory experiments. However, the use of 2-C5-2,5-DFPP in laboratory settings is limited due to its toxicity and potential for environmental contamination.
Orientations Futures
The potential applications of 2-C5-2,5-DFPP continue to be explored in the scientific research field. Possible future directions for research include the development of new drugs and therapeutic agents, the synthesis of new polymers, and the exploration of its potential biochemical and physiological effects. Additionally, further research is needed to better understand the toxicity and environmental impact of 2-C5-2,5-DFPP.
Méthodes De Synthèse
2-C5-2,5-DFPP can be synthesized through a variety of methods. The most common method is the reaction of 2,5-difluorophenol with sodium cyanide in an aqueous solution. This reaction produces 2-C5-2,5-DFPP as the main product, along with a small amount of by-products. Other methods of synthesis include the reaction of 2,5-difluorophenol with other reagents such as sodium hydrosulfide, sodium sulfide, or potassium cyanide.
Propriétés
IUPAC Name |
4-(2,5-difluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCVBHZBQWIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684741 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,5-difluorophenyl)phenol | |
CAS RN |
1261919-08-7 |
Source


|
| Record name | 2',5'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














